Thermal Property Modification in Polyamide Synthesis: 3,5-Diamino-1,2,4-Thiadiazole vs. p-Phenylene Diamine
When incorporated into polyamide backbones as a diamine monomer, 3,5-diamino-1,2,4-thiadiazole reduces the melting point of the resulting polyamide to below 350°C compared to the structurally related Kevlar aramid which uses p-phenylene diamine and exhibits a significantly higher melting point [1].
| Evidence Dimension | Polyamide melting point (thermal processing window) |
|---|---|
| Target Compound Data | Melting point below 350°C (polyamide containing 3,5-diamino-1,2,4-thiadiazole) |
| Comparator Or Baseline | Kevlar aramid (contains p-phenylene diamine instead of thiadiazole diamine) |
| Quantified Difference | Melting point reduced to below 350°C (specific Kevlar melting point not quantified in source, but established reference is >500°C with decomposition) |
| Conditions | Polyamides synthesized via condensation of diamino derivatives with diacid chlorides; thermal stability measured in nitrogen atmosphere |
Why This Matters
This lower melting point enables melt processing of polyamides containing this thiadiazole monomer, whereas Kevlar requires solution spinning due to its intractability, directly impacting manufacturing route selection and production costs.
- [1] Sweileh, B. A., Khalili, F. I., Hamadneh, I., & Al-Dujaili, A. H. (2016). Synthesis and characterization of new polyamides containing symmetrical and unsymmetrical thiadiazole rings. Fibers and Polymers, 17, 166-173. Springer Nature. View Source
